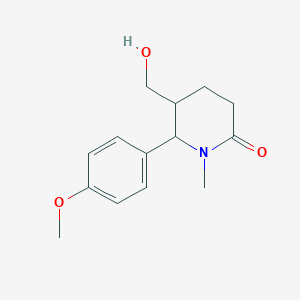

![molecular formula C20H15N3O4 B2357900 1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1324207-73-9](/img/structure/B2357900.png)

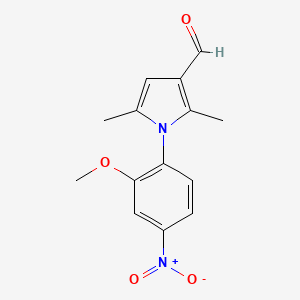

1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are of significant interest in the pharmaceutical industry, particularly for the treatment of central nervous system disorders .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Heterocyclic compounds, including those related to the specified chemical structure, are often synthesized for their unique properties and potential applications in medicinal chemistry and materials science. For example, the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids demonstrates the interest in creating compounds with specific biological or physical properties. These compounds have been synthesized in good yields and analyzed for their molecular structure, charge distribution, and potential as nonlinear optical (NLO) materials, indicating their relevance in scientific research for applications such as drug development and materials engineering (Almansour et al., 2016).

Biological Activity Studies

Research on heterocyclic compounds often focuses on their biological activities, including their potential as antibacterial, antifungal, and anti-inflammatory agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies are crucial for the development of new therapeutic agents, indicating the broader application of such heterocyclic compounds in medicine and pharmacology (Abu‐Hashem et al., 2020).

Material Science Applications

The synthesis and study of heterocyclic compounds also extend to material science, where their unique chemical structures can lead to materials with novel properties. For example, the preparation of ordered polymers through direct polycondensation using nonsymmetric monomers demonstrates the potential of these compounds in creating new materials with specific, desired characteristics (Yu et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of the compound 1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By inhibiting this receptor, the compound can modulate the dopaminergic signaling pathways in the brain.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor by this compound affects the dopaminergic signaling pathways . These pathways are involved in various functions such as motor control, reward, and cognition. The downstream effects of this inhibition can lead to changes in these functions.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on the Dopamine D2 receptor . This can result in the modulation of dopaminergic signaling and potentially alleviate symptoms of disorders related to this pathway.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The compound interacts with the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system . The interaction between the compound and the receptor is believed to be selective, meaning it does not exhibit unintended activity on non-target GPCRs or other proteins .

Cellular Effects

The compound’s influence on cell function is primarily through its impact on the Dopamine D2 receptor. By selectively inhibiting this receptor, the compound can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound exerts its effects by binding to the Dopamine D2 receptor and inhibiting its activity. This binding interaction can lead to changes in gene expression and enzyme activity within the cell .

Propiedades

IUPAC Name |

1-methyl-2-oxo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-23-10-4-5-13(20(23)26)18(24)21-12-8-9-16-14(11-12)19(25)22-15-6-2-3-7-17(15)27-16/h2-11H,1H3,(H,21,24)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLOOGRYNOOAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)

![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)

![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2357835.png)